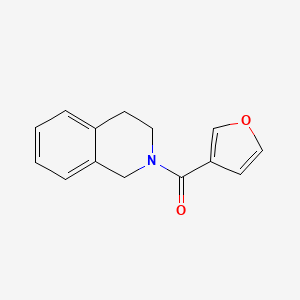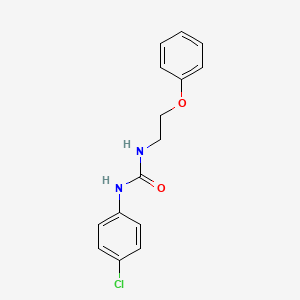![molecular formula C19H21NO5 B6574036 [(3,5-dimethoxyphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate CAS No. 1638707-02-4](/img/structure/B6574036.png)
[(3,5-dimethoxyphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “[(3,5-dimethoxyphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate” is a complex organic molecule. It contains a carbamoyl group (NHCOO), which is a functional group derived from carbamic acid (NH2COOH). This group is attached to a phenyl ring with two methoxy groups (OCH3) at the 3 and 5 positions. The carbamoyl group is also attached to a methyl group (CH3) which is further connected to an acetate group (COOCH3) that is substituted with a 4-methylphenyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the carbamoyl group, the introduction of the methoxy groups to the phenyl ring, and the attachment of the acetate group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The carbamoyl group could potentially undergo reactions involving the nitrogen atom or the carbonyl group. The methoxy groups might participate in electrophilic aromatic substitution reactions on the phenyl ring. The acetate group could undergo reactions involving the carbonyl group or the ester linkage .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carbamoyl and acetate groups could impact the compound’s solubility in different solvents. The compound’s melting and boiling points, density, and other physical properties would depend on the strength of the intermolecular forces present .Scientific Research Applications
Suzuki–Miyaura Coupling
Overview: Suzuki–Miyaura (SM) coupling is a powerful transition metal-catalyzed carbon–carbon bond-forming reaction. It has gained widespread use due to its mild reaction conditions and functional group tolerance. The coupling involves the cross-coupling of organoboron reagents with electrophilic organic groups.
Application::- [(3,5-dimethoxyphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate can serve as an organoboron reagent in SM coupling reactions. Its stability, ease of preparation, and environmental friendliness make it suitable for this purpose .
Protodeboronation for Alkene Hydromethylation
Overview: Protodeboronation involves the removal of a boron group from a boronic ester. In this case, we focus on alkyl boronic esters.
Application::- The compound can undergo catalytic protodeboronation, leading to the formation of alkyl radicals. When paired with a Matteson–CH₂–homologation, this process enables formal anti-Markovnikov alkene hydromethylation, a valuable transformation .
Benzylic Position Reactions
Overview: The benzylic position refers to the carbon adjacent to an aromatic ring. Reactions at this position are significant due to the resonance-stabilized carbocation intermediates.
Application::Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[2-(3,5-dimethoxyanilino)-2-oxoethyl] 2-(4-methylphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-13-4-6-14(7-5-13)8-19(22)25-12-18(21)20-15-9-16(23-2)11-17(10-15)24-3/h4-7,9-11H,8,12H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUBYIZAKOTZINA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=CC(=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(3,5-Dimethoxyphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chloro-4-methylphenyl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide](/img/structure/B6573961.png)
![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(4-acetamidophenyl)acetamide](/img/structure/B6573968.png)

![1-[4-(adamantan-1-yl)phenoxy]-3-[(propan-2-yl)amino]propan-2-ol hydrochloride](/img/structure/B6573978.png)
![1-[bis(2-hydroxyethyl)amino]-3-[2-(prop-2-en-1-yl)phenoxy]propan-2-ol hydrochloride](/img/structure/B6573986.png)

![[(4-methylphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate](/img/structure/B6574000.png)
![[(2,3-dimethylphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate](/img/structure/B6574005.png)
![[(2,4-difluorophenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate](/img/structure/B6574009.png)
![[(4-chloro-2-fluorophenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate](/img/structure/B6574010.png)
![[(4-acetylphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate](/img/structure/B6574030.png)
![{[(2-methylphenyl)methyl]carbamoyl}methyl quinoline-2-carboxylate](/img/structure/B6574056.png)
![1-(3,4-dichlorophenyl)-3-[3-(2-oxopyrrolidin-1-yl)phenyl]urea](/img/structure/B6574061.png)
